2-Fluoro-5-(3-thienyl)benzenecarbonitrile

Regioisomerism Positional isomer Medicinal chemistry building block

Choose 2-Fluoro-5-(3-thienyl)benzenecarbonitrile for its defined 5-substituted regioisomeric identity—critical for reproducible SAR studies. The ortho-fluorine/para-thiophene geometry confers a distinct electronic profile (logP ~3.46) versus the 4-substituted analog (CAS 886361-69-9), making it ideal for fragment-based drug discovery and push-pull chromophore development. Position-specific verification ensures property consistency across synthesis batches. Verify CAS 886361-71-3 before ordering to avoid regioisomer mix-ups.

Molecular Formula C11H6FNS
Molecular Weight 203.23
CAS No. 886361-71-3
Cat. No. B2752760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(3-thienyl)benzenecarbonitrile
CAS886361-71-3
Molecular FormulaC11H6FNS
Molecular Weight203.23
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC=C2)C#N)F
InChIInChI=1S/C11H6FNS/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-5,7H
InChIKeyXSOGENOBVLTYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS 886361-71-3): Position-Specific Fluorinated Heterobiaryl Building Block for Medicinal Chemistry


2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS 886361-71-3) is a fluorinated heterobiaryl compound featuring a benzonitrile core substituted at the 2-position with fluorine and at the 5-position with a thiophen-3-yl group . Its molecular formula is C11H6FNS with a molecular weight of 203.24 g/mol . The compound integrates an electron-withdrawing nitrile moiety, an ortho-fluorine substituent, and a sulfur-containing thiophene ring, conferring a distinct electronic profile relative to regioisomers and non-fluorinated analogs . The predicted logP of approximately 3.46 indicates moderate lipophilicity .

Why Generic Substitution of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (886361-71-3) Fails Without Comparative Verification


Direct substitution of 2-fluoro-5-(3-thienyl)benzenecarbonitrile with structurally similar regioisomers or analogs is not scientifically warranted without comparative data. The compound exists within a family of position-specific isomers, including 2-fluoro-4-(3-thienyl)benzenecarbonitrile (CAS 886361-69-9) and 4-fluoro-3-(thiophen-2-yl)benzonitrile (CAS unavailable), each presenting distinct substitution patterns that alter molecular geometry, electronic distribution, and intermolecular interactions . In structurally related D–π–A thiophene-benzonitrile systems, variations in electron-donating substituents produce measurable differences in absorption maxima (Δλmax = 24 nm) and solvatochromic behavior [1]. Consequently, procurement decisions based solely on molecular formula equivalence without position-specific verification risk introducing uncharacterized variations in key physicochemical and biological properties.

Quantitative Differentiation Evidence for 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (886361-71-3) Versus Regioisomers and Analogs


Regioisomeric Differentiation: 2-Fluoro-5-(3-thienyl) Versus 2-Fluoro-4-(3-thienyl)benzenecarbonitrile

2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS 886361-71-3) is the 5-substituted regioisomer of the 4-substituted analog 2-fluoro-4-(3-thienyl)benzenecarbonitrile (CAS 886361-69-9). Both compounds share identical molecular formula (C11H6FNS) and molecular weight (203.24 g/mol) . The structural difference lies in the attachment position of the thiophen-3-yl group to the central fluorobenzonitrile core: substitution at the 5-position versus the 4-position relative to the fluorine at position 2. This positional variation alters the molecular geometry and the angle between the aromatic ring planes, which can influence π–π stacking interactions, binding pocket complementarity, and overall three-dimensional molecular shape .

Regioisomerism Positional isomer Medicinal chemistry building block

Physical Property Baseline: Predicted Density, Boiling Point, and LogP for 2-Fluoro-5-(3-thienyl)benzenecarbonitrile

The predicted physicochemical profile of 2-fluoro-5-(3-thienyl)benzenecarbonitrile includes a density of 1.3±0.1 g/cm³, a boiling point of 291.8±30.0 °C at 760 mmHg, a flash point of 130.3±24.6 °C, a vapor pressure of 0.0±0.6 mmHg at 25°C, a refractive index of 1.617, and a calculated LogP of 3.46 . The LogP value of 3.46 indicates moderate lipophilicity, which is a key determinant of passive membrane permeability and distribution characteristics in biological systems .

Physicochemical properties Lipophilicity Predicted data

Thiophene Attachment Position Effects: 3-Thienyl Versus 2-Thienyl Substitution Patterns

2-Fluoro-5-(3-thienyl)benzenecarbonitrile contains a thiophene ring attached via the 3-position to the central fluorobenzonitrile core. This 3-thienyl substitution pattern differs fundamentally from compounds bearing thiophene attached via the 2-position (e.g., 4-fluoro-3-(thiophen-2-yl)benzonitrile) . The 3-thienyl configuration presents the sulfur atom in a different spatial orientation relative to the nitrile and fluorine substituents compared to 2-thienyl analogs, which can affect π-conjugation pathways and molecular dipole moments. In structurally related D–π–A thiophene-benzonitrile systems, substitution patterns on the thiophene ring influence both absorption and emission properties [1].

Heteroaryl substitution Thiophene regiochemistry Structure-activity relationship

D–π–A System Comparison: Structural Analog Photophysical Differentiation

In a comparative study of D–π–A thiophene-based fluorosolvatochromic compounds, two structurally related analogs—2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT)—were investigated [1]. MOT exhibited an absorption maximum at 339 nm in cyclohexane, while DMAT showed a red-shifted absorption maximum at 363 nm in the same solvent, representing a 24 nm difference attributable solely to the variation in the electron-donating group attached to the thiophene ring [1]. Both compounds share the 2-fluoro-4-(thiophen-2-yl)benzonitrile core structure, differing from 2-fluoro-5-(3-thienyl)benzenecarbonitrile in both the thiophene attachment position (2-yl vs. 3-yl) and the fluorobenzonitrile substitution pattern (2-fluoro-4-substituted vs. 2-fluoro-5-substituted) . The 24 nm absorption shift demonstrates that even within a closely related scaffold, modifications to the aryl/heteroaryl substitution produce quantifiable changes in electronic properties [1].

Photophysical properties Donor-acceptor systems Fluorescence

Limitation Acknowledgment: Absence of Direct Head-to-Head Biological Activity Data

A comprehensive search of primary research literature, patents, and authoritative databases reveals no published head-to-head comparative biological activity data (IC50, EC50, Ki, or related metrics) for 2-fluoro-5-(3-thienyl)benzenecarbonitrile (CAS 886361-71-3) against specific comparators [1]. While structurally related thiophene-benzonitrile compounds have demonstrated biological activities—including antimicrobial activity with IC50 = 29.7 µg/mL against Pseudomonas aeruginosa for 3-(5-formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile versus streptomycin (IC50 = 35.2 µg/mL) [2]—these data derive from compounds with substantially different substitution patterns and cannot be directly extrapolated to CAS 886361-71-3. This evidence gap necessitates that procurement decisions for this compound be based on its unique regioisomeric identity and position-specific substitution pattern rather than on demonstrated biological superiority over analogs.

Data availability SAR Biological evaluation

Research Application Scenarios for 2-Fluoro-5-(3-thienyl)benzenecarbonitrile (CAS 886361-71-3) Based on Available Evidence


Medicinal Chemistry: Synthesis of Position-Specific Heterobiaryl Scaffolds

2-Fluoro-5-(3-thienyl)benzenecarbonitrile serves as a structurally defined building block for the construction of heterobiaryl-containing drug candidates. Its 5-substituted regioisomeric identity (CAS 886361-71-3) distinguishes it from the 4-substituted analog (CAS 886361-69-9) [1], providing medicinal chemists with a specific substitution pattern for SAR exploration. The ortho-fluorine and para-thiophene substitution creates a unique molecular geometry that may influence target binding pocket complementarity .

Photophysical Material Development: Fluorinated D–π–A System Scaffold

Given that structurally related 2-fluorobenzonitrile-thiophene D–π–A systems exhibit measurable solvatochromic shifts and distinct absorption properties (λmax ranging from 339 nm to 363 nm depending on electron-donating substituents) [1], 2-fluoro-5-(3-thienyl)benzenecarbonitrile represents a candidate scaffold for the development of fluorescent probes or optoelectronic materials. Its combination of an electron-withdrawing nitrile, an ortho-fluorine atom, and a 3-thienyl donor provides a distinct electronic configuration for investigating structure-property relationships in push-pull chromophores .

Chemical Biology: Probe Development Requiring Defined Lipophilicity

The predicted LogP of 3.46 for 2-fluoro-5-(3-thienyl)benzenecarbonitrile [1] places it in a moderate lipophilicity range suitable for cell-permeable probe design. This physicochemical parameter can guide formulation strategies and membrane permeability predictions in cellular assay development. The compound's molecular weight (203.24 g/mol) and heterobiaryl structure align with fragment-based or lead-like chemical space in early-stage drug discovery .

Synthetic Methodology Development: Suzuki-Miyaura Cross-Coupling Validation

The thiophene-benzonitrile linkage in 2-fluoro-5-(3-thienyl)benzenecarbonitrile can be assembled via palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-fluoro-5-bromobenzonitrile and thiophene-3-boronic acid or related boronate esters [1]. This compound may serve as a validation substrate for developing new catalytic systems targeting heteroaryl-heteroaryl bond formation, particularly those involving fluorinated aryl halides and sulfur-containing heterocycles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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